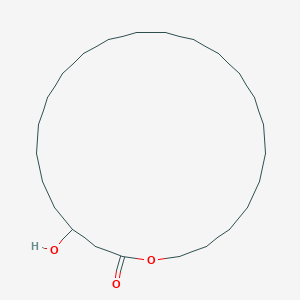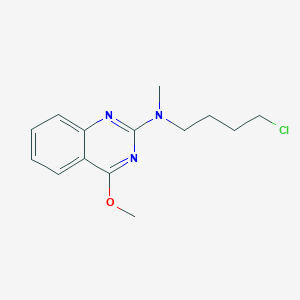
N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a quinazoline ring, a 4-chlorobutyl group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ring. The 4-chlorobutyl group is then introduced through a nucleophilic substitution reaction using 4-chlorobutyl chloride. The methoxy group is added via methylation using dimethyl sulfate or methyl iodide. Finally, the N-methyl group is introduced through a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The quinazoline ring can be reduced to a dihydroquinazoline using reducing agents such as lithium aluminum hydride.
Substitution: The 4-chlorobutyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(4-chlorobutyl)-N-methylquinazolin-2-amine.
Reduction: Formation of dihydro-N-(4-chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine.
Substitution: Formation of N-(4-aminobutyl)-4-methoxy-N-methylquinazolin-2-amine or N-(4-thiobutyl)-4-methoxy-N-methylquinazolin-2-amine
Scientific Research Applications
N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobutyl)-4-methoxyquinazolin-2-amine
- N-(4-Chlorobutyl)-N-methylquinazolin-2-amine
- 4-Methoxy-N-methylquinazolin-2-amine
Uniqueness
N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the 4-chlorobutyl group enhances its ability to undergo nucleophilic substitution reactions, while the methoxy and methyl groups contribute to its stability and solubility .
Properties
CAS No. |
84523-80-8 |
|---|---|
Molecular Formula |
C14H18ClN3O |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
N-(4-chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine |
InChI |
InChI=1S/C14H18ClN3O/c1-18(10-6-5-9-15)14-16-12-8-4-3-7-11(12)13(17-14)19-2/h3-4,7-8H,5-6,9-10H2,1-2H3 |
InChI Key |
YBBZJNCFNVOZPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCl)C1=NC2=CC=CC=C2C(=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


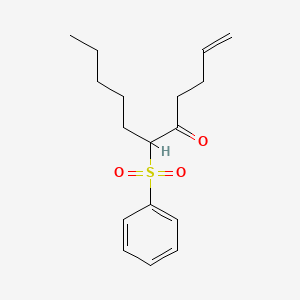
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)

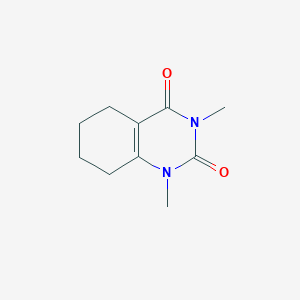
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
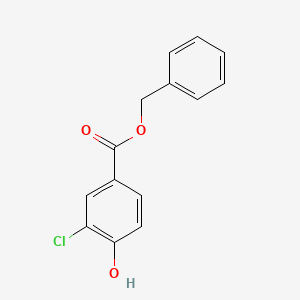

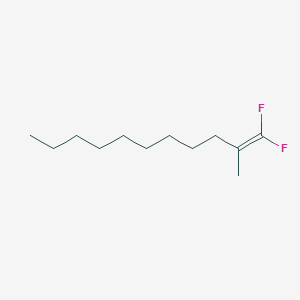
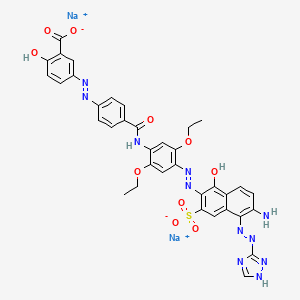
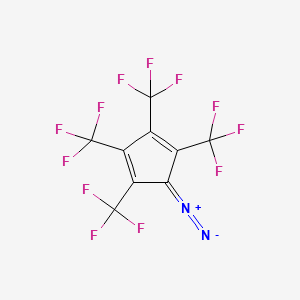

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

